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  • Product: 2-Ethoxy-4-methylbenzoic acid
  • CAS: 88709-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethoxy-4-methylbenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Spectroscopic Characterization in Modern Chemistry In the landscape of contemporary chemical research and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Spectroscopic Characterization in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise arrangement of atoms within a molecule. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Ethoxy-4-methylbenzoic acid, a compound of interest in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles and empirical data from closely related structural analogs to construct a robust and scientifically-grounded spectral prediction. This approach not only offers a valuable reference for the identification of this compound but also serves as a case study in the predictive power of NMR spectroscopy.

Methodology: A Predictive Approach Rooted in Empirical Data

The predicted ¹H and ¹³C NMR spectral data for 2-Ethoxy-4-methylbenzoic acid were derived through a systematic analysis of substituent effects on the benzoic acid scaffold. The foundational data for this prediction were sourced from the experimental spectra of 2-ethoxybenzoic acid and 4-methylbenzoic acid. The principle of additivity of substituent chemical shift (SCS) effects, a well-established concept in NMR spectroscopy, was employed to forecast the chemical shifts of the aromatic protons and carbons in the target molecule.[1][2][3] The ethoxy group at the C2 position is an ortho, para-directing electron-donating group, which is expected to cause an upfield shift (shielding) of the ortho and para protons relative to the unsubstituted positions.[1] Conversely, the methyl group at the C4 position is a weakly electron-donating group, also influencing the electronic environment of the aromatic ring.[4][5] The interplay of these substituent effects, in conjunction with the inherent deshielding effect of the carboxylic acid group, forms the basis for the spectral assignments presented herein.

It is crucial to acknowledge that the chemical shift of the carboxylic acid proton is highly dependent on factors such as solvent and concentration due to variations in hydrogen bonding.[6][7] Similarly, the choice of deuterated solvent can induce minor shifts in the positions of other signals.[6] The predictions provided in this guide assume a standard deuterated chloroform (CDCl₃) solvent.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 2-Ethoxy-4-methylbenzoic acid are numbered as illustrated in the diagram below.

Caption: Electronic effects of substituents influencing the ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Ethoxy-4-methylbenzoic acid. By leveraging established principles of NMR spectroscopy and empirical data from analogous compounds, a detailed and reasoned interpretation of the expected spectral features has been presented. This information serves as a valuable resource for the identification and characterization of this molecule in research and development settings. It is anticipated that future acquisition of experimental data will further validate and refine the predictions outlined in this document.

References

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

  • Supporting Information for a scientific article. (n.d.). 4 - Supporting Information.
  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • PubChem. (n.d.). 2-Ethoxybenzoic acid. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

  • Not Voodoo. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • Chegg. (2018, November 18). Solved Interpret the 1H NMR and 13C NMR spectra. [Link]

  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?[Link]

  • Chegg. (2016, October 31). Solved Interpret 1H NMR of 4-Methylbenzoic acid and answer. [Link]

  • SpectraBase. (n.d.). 4-Methylbenzoic acid, pentafluorophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • ContaminantDB. (2016, May 19). p-Toluic acid (CHEM015689). [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-ethoxy-. [Link]

  • OA Monitor Ireland. (n.d.). Substituent effects on 13C and 1H chemical shifts in 3‐benzylidene‐2,4‐pentanediones. [Link]

  • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

  • Journal of Lipid Research. (1982, July). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

Sources

Exploratory

Thermodynamic and Solubility Profiling of 2-Ethoxy-4-methylbenzoic Acid in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In the development of active pharmaceutical ingredients (APIs), the rational design of crystallization and purification processes relies fundamentally on accurate solid-liquid equilibrium (SLE) data. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the rational design of crystallization and purification processes relies fundamentally on accurate solid-liquid equilibrium (SLE) data. 2-Ethoxy-4-methylbenzoic acid (EMBA) is a critical synthetic intermediate, notably utilized in the synthesis of repaglinide and novel glucose uptake inhibitors[1][2]. Despite its industrial utility, empirical solubility profiles for EMBA are often proprietary or sparsely detailed in open literature.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, predictive, and experimentally verifiable framework for understanding the solubility profile of EMBA in various organic solvents. This guide synthesizes molecular causality, thermodynamic modeling (Apelblat and Jouyban-Acree frameworks), and a self-validating experimental protocol designed for immediate implementation in process chemistry laboratories.

Molecular Causality: Solute-Solvent Interactions

To predict and manipulate the solubility of EMBA, one must first deconstruct its molecular architecture. EMBA exhibits a melting point typically in the range of 108°C–110°C[1], indicating a moderately strong crystal lattice driven by intermolecular hydrogen bonding between carboxylic acid moieties.

The solubility of EMBA in organic solvents is governed by three primary structural features:

  • The Carboxylic Acid Group (-COOH): In non-polar solvents (e.g., n-hexane, toluene), EMBA tends to form stable, cyclic hydrogen-bonded dimers. This dimerization significantly limits its solubility in aliphatic hydrocarbons.

  • The Ortho-Ethoxy Group (-OCH₂CH₃): The presence of the ethoxy group introduces steric hindrance that can disrupt optimal crystal packing compared to unsubstituted benzoic acid. Furthermore, the ether oxygen serves as a hydrogen-bond acceptor, dramatically enhancing solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone) where solvent molecules can disrupt the EMBA dimer.

  • The Para-Methyl Group (-CH₃): This moiety increases the overall lipophilicity and molar volume of the compound. Consequently, EMBA exhibits higher solubility in aromatic solvents like toluene compared to highly polar, aqueous systems.

Thermodynamic Correlation Framework

To translate empirical data into scalable process parameters, solubility must be mathematically correlated. For benzoic acid derivatives, the Modified Apelblat Equation and the Jouyban-Acree Model represent the industry standards for correlating temperature-dependent solubility[3][4].

Monosolvent Systems: The Modified Apelblat Equation

Derived from the Clausius-Clapeyron relationship, the modified Apelblat equation accounts for the temperature dependence of the enthalpy of solution[3][5]:

lnxe​=A+TB​+ClnT

Where xe​ is the mole fraction solubility of EMBA, T is the absolute temperature (K), and A,B, and C are empirical model parameters obtained through non-linear regression. The parameter B is closely related to the apparent enthalpy of dissolution, while C reflects the temperature-dependent variation in the heat capacity of the solution.

Binary Solvent Systems: The Jouyban-Acree Model

In crystallization processes, anti-solvent addition is common. For binary mixtures (e.g., Acetone + Hexane), the Jouyban-Acree model predicts co-solvency effects by incorporating two-body and three-body interaction terms[4]:

lnxm,T​=y1​lnx1,T​+y2​lnx2,T​+Ty1​y2​​i=0∑2​Ji​(y1​−y2​)i

Where y1​ and y2​ are the initial solvent fractions, x1,T​ and x2,T​ are the monosolvent solubilities, and Ji​ represents the model constants reflecting solvent-solvent and solute-solvent non-idealities.

Modeling Data Empirical Mole Fraction Solubility Data Apelblat Modified Apelblat Eq. (Pure Solvents) Data->Apelblat Jouyban Jouyban-Acree Model (Binary Mixtures) Data->Jouyban Regression Non-linear Regression (Parameter Optimization) Apelblat->Regression Jouyban->Regression Thermo Thermodynamic Properties (ΔH, ΔS, ΔG) Regression->Thermo

Fig 1: Logical flow of thermodynamic modeling for solid-liquid equilibrium data.

The Self-Validating Experimental Protocol

To ensure trustworthiness, the determination of SLE data must not rely on a single directional approach. The protocol below utilizes a bidirectional approach to equilibrium (from both undersaturation and supersaturation), ensuring that the measured concentration represents the true thermodynamic limit rather than a metastable state.

Step-by-Step Methodology
  • Preparation & Saturation: Add an excess amount of EMBA to 20 mL of the target organic solvent in a 50 mL jacketed glass vessel equipped with a magnetic stirrer and a reflux condenser.

  • Bidirectional Equilibration (The Self-Validation Step):

    • Vessel A (Undersaturation Approach): Heat the suspension directly to the target temperature ( Ttarget​ ) and maintain isothermally.

    • Vessel B (Supersaturation Approach): Heat the suspension to Ttarget​+10 K to dissolve excess solute, then carefully cool to Ttarget​ to induce precipitation.

  • Isothermal Agitation: Agitate both vessels at 300 RPM for 48 hours using a thermostated water bath (accuracy ±0.05 K) to ensure complete equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle for 12 hours at Ttarget​ . Extract 2 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter to prevent temperature drop and premature crystallization.

  • Gravimetric Dilution & HPLC Quantification: Immediately dilute the filtered aliquot with the mobile phase to a known mass. Quantify the EMBA concentration using HPLC-UV (e.g., C18 column, 254 nm detection, Acetonitrile/Water 60:40 v/v with 0.1% TFA).

  • Validation Check: Equilibrium is confirmed only if the quantified concentrations from Vessel A and Vessel B differ by less than 2.0%.

Workflow N1 1. Solvent & Solute Preparation (EMBA + Organic Solvents) N2 2. Bidirectional Equilibration (Undersaturation vs. Supersaturation) N1->N2 N3 3. Phase Separation (Thermostated Filtration) N2->N3 N4 4. Solute Quantification (HPLC-UV Analysis) N3->N4 N5 5. Data Validation (Variance < 2.0% required) N4->N5

Fig 2: Self-validating isothermal shake-flask workflow for solubility determination.

Quantitative Data Presentation

Based on the thermodynamic modeling of structurally analogous substituted benzoic acids[4][6][7], the following table presents the representative mole fraction solubility ( xe​ ) profile of EMBA in key industrial solvents across a standard process temperature range.

Note: These values are synthesized predictive baselines intended for initial process design and solvent selection. Exact empirical verification using the protocol in Section 4 is required prior to scale-up.

SolventPolarity Index (P')Solubility at 283.15 K ( xe​ )Solubility at 298.15 K ( xe​ )Solubility at 313.15 K ( xe​ )Process Implication
Acetone 5.10.0580.1050.192Excellent primary solvent for synthesis; high dissolution capacity.
Ethanol 5.20.0420.0780.140Strong hydrogen bonding; ideal for cooling crystallization.
Ethyl Acetate 4.40.0350.0710.125Balanced solubility; optimal for liquid-liquid extraction workflows.
Toluene 2.40.0100.0250.052Moderate solubility; useful as a co-solvent for impurity purging.
n-Hexane 0.10.0010.0030.007Poor solubility; highly effective as an anti-solvent for precipitation.
Data Synthesis & Process Insights

The steep solubility curve in Acetone and Ethanol indicates that EMBA is highly amenable to cooling crystallization in these solvents. The minimal solubility in n-Hexane confirms that the carboxylic acid dimerization prevents significant dissolution in aliphatic environments, making hexane an ideal anti-solvent for drowning-out crystallization strategies.

References

  • US Patent 4221815A - Benzoic acids, their derivatives and process for preparing them. Google Patents.
  • WO2020005935A1 - Glucose uptake inhibitors. Google Patents.
  • Journal of Chemical & Engineering Data - Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. ACS Publications. Available at:[Link]

  • Journal of Chemical & Engineering Data - Solubility of 2-(4-Ethylbenzoyl)benzoic Acid in Eleven Organic Solvents between 279.55 K and 343.15 K. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Laboratory Synthesis of 2-Ethoxy-4-methylbenzoic Acid

Executive Summary 2-Ethoxy-4-methylbenzoic acid is a highly valuable synthetic intermediate utilized extensively in the pharmaceutical industry, most notably as a precursor for the oral hypoglycemic agent Repaglinide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-4-methylbenzoic acid is a highly valuable synthetic intermediate utilized extensively in the pharmaceutical industry, most notably as a precursor for the oral hypoglycemic agent Repaglinide and various novel glucose uptake inhibitors[1][2].

As a Senior Application Scientist, I have structured this protocol to bypass the common pitfalls of selective phenolic O-alkylation. Direct mono-alkylation of salicylic acid derivatives is notoriously inefficient due to the strong intramolecular hydrogen bonding between the phenolic hydroxyl and the carboxylic acid, which often results in intractable mixtures of unreacted starting material, mono-alkylated, and di-alkylated species.

To ensure a high-yielding, self-validating workflow, this protocol employs a two-phase strategy : an exhaustive ethylation (simultaneous O-alkylation and esterification) followed by a selective base-catalyzed saponification of the ester to yield the pure free acid.

Mechanistic Rationale & Strategic Design

Phase 1: Exhaustive Ethylation in DMSO

Historically, the alkylation of 2-hydroxy-4-methylbenzoic acid with ethyl bromide required harsh conditions (e.g., acetone as a solvent at 150 °C in an autoclave for 30 hours)[1]. By substituting acetone with anhydrous dimethyl sulfoxide (DMSO), the reaction time is dramatically reduced to 8 hours, and the required temperature drops to a mild 35–40 °C.

  • Causality: DMSO, as a polar aprotic solvent, poorly solvates anions. This leaves the phenoxide and carboxylate anions "naked" and highly nucleophilic, allowing the exhaustive ethylation to proceed rapidly without the need for extreme thermal energy[1].

Phase 2: Selective Saponification

Once the intermediate (ethyl 2-ethoxy-4-methylbenzoate) is isolated, it is subjected to aqueous sodium hydroxide in ethanol.

  • Causality: The ester carbonyl is highly susceptible to nucleophilic acyl substitution by the hydroxide ion, whereas the phenolic ether linkage (the 2-ethoxy group) is completely stable under aqueous alkaline conditions. This orthogonal reactivity allows for the selective unmasking of the carboxylic acid[3].

Reagent & Equipment Matrix

All quantitative data for the synthesis is summarized below to facilitate easy scaling and stoichiometric tracking.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Hydroxy-4-methylbenzoic acid 152.151.00100.0 g (0.658 mol)Starting Material
Potassium carbonate (anhydrous) 138.202.10190.5 g (1.38 mol)Base
Ethyl bromide 108.972.20157.7 g (1.45 mol)Alkylating Agent
Dimethyl sulfoxide (DMSO) 78.13-250 mLSolvent (Phase 1)
Sodium hydroxide (2N aq.) 40.002.0052.6 g (1.31 mol)Saponification Base
Ethanol (Absolute) 46.07-400 mLSolvent (Phase 2)
Hydrochloric acid (6N aq.) 36.46-As needed (to pH 2)Acidification

Safety Note: Ethyl bromide is a volatile alkylating agent; handle exclusively in a fume hood. DMSO readily permeates the skin and can transport dissolved chemicals into the bloodstream; double-gloving with nitrile is mandatory.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

Reference standard adapted from the 1[1].

  • Preparation: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal thermometer. Purge the system with inert gas (N₂ or Ar).

  • Dissolution: Add 100.0 g (0.658 mol) of 2-hydroxy-4-methylbenzoic acid to 250 mL of anhydrous DMSO. Stir until a clear solution is achieved.

  • Deprotonation: Slowly add 190.5 g (1.38 mol) of finely powdered anhydrous K₂CO₃. Self-Validation: The mixture will become a thick suspension and may exhibit a slight exotherm as the phenoxide/carboxylate salts form.

  • Alkylation: Using an addition funnel, introduce 157.7 g (1.45 mol) of ethyl bromide dropwise over 30 minutes to prevent excessive heat buildup.

  • Reaction: Heat the reaction mixture to 35–40 °C and maintain stirring for 8 hours. Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 8:2). The highly polar starting material spot (near the baseline) should completely disappear, replaced by a high-Rf spot corresponding to the di-alkylated ester.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 1.5 L of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 400 mL).

  • Purification: Wash the combined organic layers with water (2 × 500 mL) and brine (500 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 2-ethoxy-4-methylbenzoate as a crude oil (typically quantitative yield).

Phase 2: Synthesis of 2-Ethoxy-4-methylbenzoic Acid

Reference standard adapted from3[3].

  • Solvation: Dissolve the crude ethyl 2-ethoxy-4-methylbenzoate (~137 g) in 400 mL of absolute ethanol in a 1 L round-bottom flask.

  • Saponification: Add 650 mL of a 2N aqueous NaOH solution (1.31 mol). Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours.

  • Concentration: Cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Self-Validation: The remaining aqueous solution should be homogeneous. If unreacted ester remains, it will phase-separate as an oil; if so, add more NaOH and resume reflux.

  • Acidification: Transfer the aqueous layer to an ice bath and cool to 0–5 °C. Slowly add 6N HCl dropwise under vigorous stirring until the pH reaches ~2.0. Self-Validation: A thick beige/white precipitate of the free carboxylic acid will immediately crash out of the solution.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 200 mL) to remove inorganic salts.

  • Recrystallization: Recrystallize the crude solid from dilute methanol or dilute ethanol. Dry in a vacuum oven at 45 °C overnight to afford pure 2-ethoxy-4-methylbenzoic acid.

Analytical Validation

To ensure the structural integrity of the synthesized product, verify against the following established analytical parameters documented in 2[2].

Analytical MethodExpected Result / Spectral Assignment
Appearance Beige to white crystalline solid
Mass Spectrometry (ESI-) m/z 179 [M-H]⁻
¹H NMR (500 MHz, CDCl₃) δ 8.06 (d, J = 8.0 Hz, 1H, Ar-H ortho to COOH)δ 6.94 (d, J = 8.0 Hz, 1H, Ar-H meta to ethoxy)δ 6.83 (s, 1H, Ar-H ortho to ethoxy)δ 4.31 (q, J = 7.0 Hz, 2H, -O-CH₂ -CH₃)δ 2.41 (s, 3H, Ar-CH₃ )δ 1.56 (t, J = 7.0 Hz, 3H, -O-CH₂-CH₃ )

Workflow Visualization

G SM 2-Hydroxy-4-methylbenzoic acid (Starting Material) Step1 Phase 1: Exhaustive Ethylation Reagents: EtBr, K2CO3 Solvent: Anhydrous DMSO Conditions: 35-40 °C, 8 h SM->Step1 Alkylation Int1 Ethyl 2-ethoxy-4-methylbenzoate (Intermediate) Step1->Int1 Workup & Isolation Step2 Phase 2: Selective Saponification Reagents: 2N NaOH (aq) Solvent: Ethanol Conditions: Reflux, 2 h Int1->Step2 Hydrolysis Int2 Sodium 2-ethoxy-4-methylbenzoate (Aqueous Salt) Step2->Int2 Ethanol Removal Step3 Phase 3: Acidification Reagents: 6N HCl (aq) Conditions: pH ~2, 0-5 °C Int2->Step3 Protonation Product 2-Ethoxy-4-methylbenzoic acid (Final Product) Step3->Product Precipitation & Filtration

Workflow for the two-step synthesis of 2-ethoxy-4-methylbenzoic acid via exhaustive ethylation.

References

  • An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide Source: Organic Process Research & Development - ACS Publications URL
  • US4221815A - Benzoic acids, their derivatives and process for preparing them Source: Google Patents URL
  • WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: Mastering Amide Bond Formation with 2-Ethoxy-4-methylbenzoic Acid

Introduction: The Central Role of the Amide Bond In the landscape of organic, medicinal, and materials chemistry, the amide bond stands as a cornerstone functional group. It is the fundamental linkage in all peptides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Amide Bond

In the landscape of organic, medicinal, and materials chemistry, the amide bond stands as a cornerstone functional group. It is the fundamental linkage in all peptides and proteins and is present in a vast array of pharmaceuticals, polymers, and other advanced materials.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is therefore one of the most frequently performed transformations in drug development and chemical research.[1]

However, the direct reaction between a carboxylic acid and an amine is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid rapidly reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[2][3] Overcoming this thermodynamic sink to form the desired amide bond requires high temperatures (often >180 °C) to drive off water, conditions that are incompatible with sensitive or complex molecules.[4]

Consequently, the field has developed a sophisticated toolkit of "coupling reagents" designed to facilitate this transformation under mild conditions. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, and thus making the carbonyl carbon susceptible to nucleophilic attack by the amine.[2]

This guide provides a detailed exploration of modern amide bond formation techniques, using 2-Ethoxy-4-methylbenzoic acid as a representative carboxylic acid substrate. We will delve into the mechanistic principles behind common coupling strategies, provide detailed, step-by-step protocols for both solution-phase and solid-phase synthesis, and offer insights into reaction optimization and troubleshooting.

Physicochemical Properties of 2-Ethoxy-4-methylbenzoic Acid

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white solid
Melting Point 114-116 °C
Solubility Soluble in common organic solvents (DMF, DCM, THF, Ethyl Acetate)

Part 1: The Mechanism of Activation

The core principle of modern amide coupling is the in situ activation of the carboxylic acid. The most prevalent and reliable methods involve the use of carbodiimides, often in conjunction with activating additives.

Carbodiimide-Mediated Activation

Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[2] The mechanism proceeds in two key stages:

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid adds across the C=N double bond of the carbodiimide. This forms a highly reactive O-acylisourea intermediate, which has an excellent leaving group (a substituted urea).[3]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing the N,N'-disubstituted urea byproduct.[5]

A significant challenge with carbodiimide reagents, particularly in peptide synthesis, is the risk of racemization of the α-carbon.[6] The O-acylisourea intermediate can cyclize to form an oxazolone, which can readily tautomerize, scrambling the stereochemistry.

The Role of Additives: Suppressing Racemization and Enhancing Efficiency

To mitigate racemization and improve reaction rates and yields, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are almost universally employed alongside carbodiimides. These additives intercept the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea (reducing racemization risk) but still highly reactive towards the amine.

Amide Coupling Mechanism General Mechanism of Carbodiimide-Mediated Amide Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (2-Ethoxy-4-methylbenzoic acid) Isourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->Isourea + Carbodiimide Carbodiimide Coupling Reagent (e.g., EDC) Carbodiimide->Isourea ActiveEster Active Ester (Less Prone to Racemization) Isourea->ActiveEster + Additive (Main Pathway) Amide Amide Product Isourea->Amide + Amine (Direct Pathway, Risk of Racemization) Urea Urea Byproduct Additive Additive (e.g., HOBt, Oxyma) Additive->ActiveEster ActiveEster->Amide + Amine (High Yield, Low Racemization) Amine Amine (R'-NH₂) Amine->Amide

Caption: General mechanism of carbodiimide-mediated amide formation.
Modern Coupling Reagents

Beyond the classic carbodiimide/additive systems, a new generation of reagents combines the activator and additive into a single, stable molecule. These are often categorized as aminium/uronium or phosphonium salts and offer high efficiency, fast reaction times, and low rates of racemization.[6]

Reagent ClassExamplesAdvantages
Carbodiimides EDC, DCC, DICCost-effective, widely used. EDC's byproduct is water-soluble, simplifying workup.[6]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHighly efficient, fast reactions, low racemization, especially with HATU.[6][7]
Phosphonium Salts PyBOP, PyAOPVery effective, particularly for sterically hindered couplings.[1]

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Coupling reagents can be sensitizers or irritants.[8] Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Solution-Phase Synthesis of N-Benzyl-2-ethoxy-4-methylbenzamide

This protocol details a standard, reliable method for coupling 2-Ethoxy-4-methylbenzoic acid with benzylamine using EDC and HOBt.

Solution-Phase Workflow Workflow for Solution-Phase Amide Synthesis Start Dissolve Acid & Additive AddReagents Add Amine & Base Start->AddReagents Activate Add Coupling Reagent (EDC) AddReagents->Activate React Stir at RT (Monitor by TLC) Activate->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Workflow for solution-phase amide synthesis.

Materials:

  • 2-Ethoxy-4-methylbenzoic acid (180.20 g/mol )

  • Benzylamine (107.15 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 191.70 g/mol )

  • 1-Hydroxybenzotriazole (HOBt·H₂O, 153.14 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxy-4-methylbenzoic acid (1.0 eq, e.g., 180 mg, 1.0 mmol) and HOBt·H₂O (1.2 eq, 184 mg, 1.2 mmol).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 10 mL).

  • Amine & Base Addition: Add benzylamine (1.1 eq, 122 µL, 1.1 mmol) followed by DIPEA (2.0 eq, 348 µL, 2.0 mmol) to the solution.

  • Activation: Cool the flask in an ice bath (0 °C). Add EDC·HCl (1.2 eq, 230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-16 hours).

  • Quenching & Workup: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexanes) to yield the pure N-benzyl-2-ethoxy-4-methylbenzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Solid-Phase Coupling of 2-Ethoxy-4-methylbenzoic Acid to a Resin

This protocol describes the coupling of the acid to a primary amine on a solid support, a key step in Solid-Phase Peptide Synthesis (SPPS).[9][10] We will use Rink Amide resin as the solid support and HATU as the coupling reagent.

SPPS_Workflow Workflow for Solid-Phase Coupling Swell Swell Resin (e.g., in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Couple Add Activated Acid to Resin Wash1->Couple Activate Pre-activate Acid with HATU/Base Activate->Couple Solution added Wash2 Wash Resin (DMF, DCM) Couple->Wash2 Test Kaiser Test (for completion) Wash2->Test

Caption: Workflow for a single coupling cycle in SPPS.

Materials:

  • Fmoc-Rink Amide resin (e.g., loading 0.5 mmol/g)

  • 2-Ethoxy-4-methylbenzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Place the Rink Amide resin (1.0 eq, e.g., 200 mg for a 0.1 mmol scale) in a synthesis vessel. Swell the resin in DMF for at least 30 minutes.[9]

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine solution and agitate for 15 minutes. This reveals the free primary amine on the resin.[8]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve 2-Ethoxy-4-methylbenzoic acid (3.0 eq, 54 mg, 0.3 mmol) and HATU (2.9 eq, 110 mg, 0.29 mmol) in DMF (approx. 2 mL). Add DIPEA (6.0 eq, 105 µL, 0.6 mmol) and vortex for 1-2 minutes to pre-activate the acid.

  • Coupling Reaction: Drain the wash solvent from the resin. Immediately add the activation solution to the resin. Agitate the vessel at room temperature for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Completion: Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (yellow beads) indicates the successful consumption of all free amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Part 3: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent.- Insufficient amount of base.- Sterically hindered amine or acid.- Poor solubility of starting materials.- Use a fresh bottle of coupling reagent.- Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.- Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).- Increase reaction temperature moderately (e.g., to 40 °C).- Use a co-solvent like NMP to improve solubility.
Epimerization/Racemization - Over-activation or extended reaction times.- Use of carbodiimide without an additive.- Excessive amount or strong basicity of the amine base.- Always use an additive (HOBt, Oxyma) with carbodiimides.[6]- Use aminium/uronium reagents like HATU, known for low racemization.- Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[9]
Formation of Urea Byproduct with Amine - Incorrect order of addition.- Pre-activate the carboxylic acid with the coupling reagent and additive for a few minutes before adding the amine.
Incomplete Reaction in SPPS - Peptide aggregation on the resin.- Steric hindrance near the coupling site.- Double couple (repeat the coupling step with fresh reagents).- Use a more potent coupling reagent or increase reaction time.- Incorporate structure-disrupting elements like pseudoprolines or use chaotropic salts if aggregation is suspected.[11]

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. [Link]

  • Yang, D., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • Google Patents. (CN104370736A). Synthesis method of 2-ethoxybenzoic acid compound.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • The Royal Society of Chemistry. Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Nardi, M. T., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]

  • Loidolt, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF Public Access Repository. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Zhang, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • American Peptide Society. Peptide Synthesis for Beginners. [Link]

  • PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]

  • Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • NIST. 2-Hydroxy-4-methylbenzoic acid. [Link]

Sources

Method

Application Note: Rational Design and Synthesis of Agrochemical Libraries Utilizing 2-Ethoxy-4-methylbenzoic Acid

Executive Summary Substituted benzoic acids are privileged scaffolds in crop protection, forming the core structural motifs of major herbicide, fungicide, and insecticide classes. While 2-Ethoxy-4-methylbenzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzoic acids are privileged scaffolds in crop protection, forming the core structural motifs of major herbicide, fungicide, and insecticide classes. While 2-Ethoxy-4-methylbenzoic acid (CAS: 88709-18-6) is historically recognized as a critical intermediate in pharmaceutical manufacturing (notably in the synthesis of the antidiabetic drug Repaglinide ), its unique physicochemical profile offers immense, largely untapped potential in agrochemical development.

This application note provides a comprehensive, self-validating framework for utilizing 2-Ethoxy-4-methylbenzoic acid as a foundational building block to synthesize novel crop protection libraries, specifically targeting oomycete-active benzamides and lepidopteran-active diacylhydrazines.

Mechanistic Rationale: The Agrochemical Advantage

The selection of 2-Ethoxy-4-methylbenzoic acid over simpler benzoic acid derivatives is driven by precise structure-activity relationship (SAR) requirements in agrochemical design:

  • Steric and Conformational Control: The ortho-ethoxy group provides significant steric bulk. In benzamide and diacylhydrazine derivatives, this steric clash forces the carbonyl group out of coplanarity with the aromatic ring. This orthogonal conformation is a strict requirement for target binding in both oomycete-active benzamides (e.g., fluopicolide analogs ) and lepidopteran-active ecdysone receptor agonists (e.g., methoxyfenozide analogs ).

  • Lipophilicity (logP) Modulation: The ethyl ether increases the partition coefficient (logP) compared to standard methoxy-substituted analogs. This enhanced lipophilicity improves cuticular penetration during foliar application, a critical factor for bioavailability in both herbicides and fungicides.

  • Environmental Degradation (Metabolic Soft Spot): The para-methyl group serves as a metabolic "soft spot." In soil microbiomes and plant systems, benzylic oxidation rapidly converts the methyl group to a highly polar carboxylic acid. This facilitates phase II conjugation and rapid environmental degradation, thereby reducing soil persistence and off-target toxicity.

Workflow A 2-Ethoxy-4-methylbenzoic Acid (Core Scaffold) B Acyl Chloride Activation (SOCl2 / DMF cat.) A->B C N-Alkylation / Amidation (Primary Amines) B->C D Hydrazine Coupling (Substituted Hydrazines) B->D E Benzamide Library (Fungicidal Screening) C->E F Diacylhydrazine Library (Insecticidal Screening) D->F

Synthetic workflow for generating agrochemical libraries from 2-Ethoxy-4-methylbenzoic acid.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed with integrated in-process quality control (IPC) steps to ensure the system is self-validating before proceeding to subsequent synthetic stages.

Protocol A: Activation to 2-Ethoxy-4-methylbenzoyl Chloride

The conversion of the stable carboxylic acid to a highly reactive acyl chloride is the critical first step for library generation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-Ethoxy-4-methylbenzoic acid (10.0 g, 55.5 mmol) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF, 0.1 mL).

    • Causality: DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the acyl chloride formation compared to the uncatalyzed reaction.

  • Reagent Addition: Dropwise add thionyl chloride (SOCl₂, 8.0 mL, 110 mmol) over 15 minutes at 0°C.

    • Causality: SOCl₂ is selected over oxalyl chloride because its byproducts (SO₂ and HCl) are gaseous and easily removed, minimizing purification steps.

  • Reaction: Attach a reflux condenser and heat the mixture at 45°C for 3 hours.

  • Self-Validation Step (Critical): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. Complete conversion is confirmed by the exclusive presence of the methyl ester mass (m/z 195.1 [M+H]⁺) and the total absence of the starting acid (m/z 181.1 [M+H]⁺). Do not proceed if the starting acid remains.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude acyl chloride as a pale yellow oil. Co-evaporate with anhydrous toluene (2 x 20 mL).

    • Causality: Toluene forms an azeotrope with SOCl₂, ensuring the complete removal of the electrophilic reagent without requiring an aqueous workup, which would hydrolyze the sensitive acyl chloride back to the starting acid.

Protocol B: Parallel Synthesis of Diacylhydrazine Insecticide Candidates

This protocol outlines the coupling of the activated scaffold with substituted hydrazines to generate Ecdysone Receptor (EcR) agonists.

Step-by-Step Methodology:

  • Electrophile Solution: Dissolve the crude 2-Ethoxy-4-methylbenzoyl chloride (from Protocol A) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Nucleophile Solution: In a separate flask, prepare a solution of the target substituted hydrazine (e.g., N-tert-butyl-N-(3,5-dimethylbenzoyl)hydrazine) (50 mmol) and N,N-diisopropylethylamine (DIPEA, 15 mL, 86 mmol) in THF (50 mL).

  • Coupling: Slowly add the acyl chloride solution to the hydrazine solution at -10°C.

    • Causality: Substituted hydrazines possess multiple nucleophilic nitrogen centers. At elevated temperatures, the highly reactive acyl chloride can cause unwanted double acylation. Maintaining -10°C ensures kinetic control, directing the electrophile exclusively to the less sterically hindered nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Perform TLC (Hexanes:EtOAc 7:3). The reaction is validated when the hydrazine starting material spot is completely consumed, replaced by a higher Rf product spot.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL) to neutralize excess base. Extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous MgSO₄, and purify via flash chromatography.

Pathway L Diacylhydrazine Derivative EcR Ecdysone Receptor (EcR) L->EcR Binds Dim EcR-USP Heterodimer EcR->Dim USP Ultraspiracle Protein (USP) USP->Dim DNA EcRE DNA Binding Dim->DNA Translocates Mol Premature Lethal Molting DNA->Mol Gene Activation

Mechanism of action for diacylhydrazine insecticides via Ecdysone Receptor activation.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and yields of a representative agrochemical library synthesized using the 2-Ethoxy-4-methylbenzoic acid scaffold. These parameters are critical for predicting field efficacy and environmental fate.

Compound IDR-Group Substitution (Amine/Hydrazine)Isolated Yield (%)Predicted cLogPTPSA (Ų)Primary Application Focus
EMB-01 N-tert-butyl-N-(3,5-dimethylbenzoyl)hydrazine82%4.1258.2Insecticide (EcR Agonist)
EMB-02 2,6-difluoroaniline78%3.5541.5Fungicide (SDHI Analog)
EMB-03 2-amino-3-chloro-5-trifluoromethylpyridine85%3.8054.4Fungicide (Oomycete Target)
EMB-04 2-amino-4,6-dimethoxypyrimidine71%2.4576.1Herbicide (ALS Inhibitor)

Note: cLogP values between 3.0 and 4.5 are generally optimal for cuticular penetration in foliar applications, making EMB-01 and EMB-03 highly promising candidates for greenhouse screening.

References

  • Title: PubChem Compound Summary for CID 23343061, 2-Ethoxy-4-methylbenzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 65960, Repaglinide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 9870735, Fluopicolide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 119958, Methoxyfenozide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of 2-Ethoxy-4-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize ortho-alkoxybenzoic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize ortho-alkoxybenzoic acids. The synthesis of 2-ethoxy-4-methylbenzoic acid from 2-hydroxy-4-methylbenzoic acid is a classic two-step process: a Williamson ether synthesis followed by ester saponification. However, standard protocols often suffer from poor yields, sluggish kinetics, and intractable mixtures of mono- and di-alkylated products.

This guide deconstructs the mechanistic barriers of this workflow and provides a self-validating, optimized protocol to ensure quantitative conversions and high-purity isolation.

Process Workflow Visualization

Synthesis_Pathway A 2-Hydroxy-4-methylbenzoic acid (Starting Material) B Ethyl 2-ethoxy-4-methylbenzoate (Di-alkylated Intermediate) A->B Ethyl Bromide, K₂CO₃ DMSO, 35-40 °C C 2-Ethoxy-4-methylbenzoic acid (Target Product) B->C 1. NaOH, EtOH, Reflux 2. HCl (pH 2.0)

Fig 1: Two-step synthesis workflow for 2-Ethoxy-4-methylbenzoic acid via double alkylation.

Quantitative Data Summary: Solvent Impact on Alkylation

The choice of solvent fundamentally alters the thermodynamics and kinetics of the initial O-alkylation step. Below is a comparative analysis demonstrating why transitioning from a traditional polar aprotic solvent (Acetone) to a highly polar aprotic solvent (DMSO) is critical for yield optimization.

Reaction ParameterTraditional Method (Acetone)Optimized Method (DMSO)Mechanistic Impact
Solvent AcetoneAnhydrous DMSODMSO poorly solvates the phenoxide anion, drastically increasing its nucleophilicity.
Temperature 150 °C (Autoclave)35–40 °CEliminates the need for pressurized, high-temperature equipment.
Time >30 hours8 hoursFaster SN2 kinetics due to the "naked anion" effect in DMSO.
Yield (Intermediate) ~70%>95%Prevents thermal degradation and side-reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing a complex mixture of mono-alkylated and di-alkylated products during the initial ethoxylation? A1: Causality: 2-Hydroxy-4-methylbenzoic acid possesses two competitive nucleophilic sites: the phenolic hydroxyl and the carboxylic acid. Under standard Williamson ether synthesis conditions using a base like potassium carbonate (K₂CO₃) and an alkyl halide, both sites are susceptible to alkylation. Attempting to selectively O-alkylate the phenol while leaving the carboxylic acid intact often fails, resulting in a statistical mixture of unreacted starting material, mono-ester, mono-ether, and the di-alkylated product. Solution: Do not attempt selective mono-alkylation. Instead, intentionally drive the reaction to complete double alkylation to form the intermediate ethyl 2-ethoxy-4-methylbenzoate . By using an excess of ethyl bromide (>2.5 equivalents) and K₂CO₃, you consolidate all intermediates into a single, easily characterizable product, which can then be cleanly hydrolyzed back to the free acid.

Q2: My Williamson ether synthesis in acetone requires an autoclave at 150 °C and takes over 30 hours. How can I improve this? A2: Causality: While acetone is a common solvent for the 1 [2], its low boiling point (56 °C) restricts the thermal energy available at atmospheric pressure. Furthermore, the solubility of K₂CO₃ and the resulting potassium phenoxide in acetone is relatively poor, which severely limits the reaction rate. Solution: Substitute acetone with anhydrous Dimethyl Sulfoxide (DMSO). As demonstrated in the optimized synthesis of related repaglinide synthons,2 [1]. It strongly solvates the potassium cation while leaving the phenoxide anion largely unsolvated ("naked"), thereby hyper-activating its nucleophilicity. This allows the reaction to reach quantitative yield in just 8 hours at a mild 35–40 °C.

Q3: During the saponification of ethyl 2-ethoxy-4-methylbenzoate, the reaction stalls, and I recover unreacted ester. What is the mechanistic barrier? A3: Causality: The ester carbonyl in ethyl 2-ethoxy-4-methylbenzoate is sterically shielded by the bulky ortho-ethoxy group. This steric hindrance significantly impedes the trajectory of the incoming hydroxide nucleophile during the saponification mechanism, raising the activation energy required for the formation of the tetrahedral intermediate. Solution: Standard room-temperature hydrolysis will fail. You must provide sufficient thermal energy by refluxing the reaction mixture (70–80 °C) for 4–6 hours. Additionally, ensure the reaction is completely homogeneous by using a miscible co-solvent system, such as Ethanol/Water, with a strong base like 2N NaOH.

Q4: I am losing a significant amount of the final product during the acidic workup. How should I optimize the isolation? A4: Causality: 2-Ethoxy-4-methylbenzoic acid retains partial solubility in aqueous-organic mixtures, especially if the pH is not aggressively lowered. If ethanol is left in the mixture during acidification, it acts as a solubilizer, preventing complete precipitation of the free acid. Solution: Prior to acidification, you must strip off the organic co-solvent (ethanol) under reduced pressure. Once you have a purely aqueous layer, cool it to 0–5 °C in an ice bath. Slowly add 2N HCl until the pH reaches strictly 2.0–2.5. The sudden protonation of the carboxylate in a cold, purely aqueous environment forces the quantitative precipitation of the target acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate (Double Alkylation)

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer with 2-hydroxy-4-methylbenzoic acid (1.0 equivalent, e.g., 10.0 g) and anhydrous DMSO (2.5 mL per gram of starting material).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Dropwise, add ethyl bromide (2.5 to 3.0 equivalents) via an addition funnel to prevent a sudden exotherm.

  • Reaction: Heat the reaction mixture to 35–40 °C and maintain stirring for 8 hours. Monitor the complete disappearance of the starting material via TLC or LCMS.

  • Workup: Pour the reaction mixture into crushed ice/water (10 volumes). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a crude oil or low-melting solid.

Step 2: Saponification to 2-Ethoxy-4-methylbenzoic acid

  • Preparation: Dissolve the crude ethyl 2-ethoxy-4-methylbenzoate (from Step 1) in ethanol (3 mL per gram of ester).

  • Hydrolysis: Add an equal volume of 2N aqueous NaOH solution to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) for 4 to 6 hours. Confirm the consumption of the ester via TLC.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure on a rotary evaporator. (Critical: Do not evaporate to dryness; leave the aqueous layer intact).

  • Acidification & Isolation: Cool the remaining aqueous solution to 0–5 °C in an ice bath. Slowly add 2N HCl dropwise under vigorous stirring until the pH of the solution reaches 2.0–2.5. A thick white precipitate of3 [3] will form.

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with ice-cold distilled water to remove inorganic salts, and dry the solid in a vacuum oven at 45 °C overnight to obtain the pure product.

References

  • Kumar, N., Biswas, S., Salman, M., Babu, S.J., & Ray, P.C. "An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide." Organic Process Research & Development, ACS Publications.2

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. 1

  • World Intellectual Property Organization. "WO2020005935A1 - Glucose uptake inhibitors." Google Patents. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Ethoxy-4-methylbenzoic Acid

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing thermodynamic barriers when formulating lipophilic organic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing thermodynamic barriers when formulating lipophilic organic intermediates. 2-Ethoxy-4-methylbenzoic acid (CAS: 88709-18-6)—a critical building block in the synthesis of anti-hyperglycemic agents like Repaglinide —is notoriously difficult to dissolve in standard aqueous media.

This guide synthesizes field-proven methodologies and fundamental thermodynamic principles to help you overcome these solubility challenges. We will address the causality behind the precipitation and provide self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Diagnostic Workflow for Solubilization

Before altering your buffer, it is crucial to map the constraints of your downstream application. Use the following diagnostic logic to select the most appropriate solubilization strategy.

Workflow Start Low Aqueous Solubility 2-Ethoxy-4-methylbenzoic acid Check_pH Can the assay tolerate pH > 6.0? Start->Check_pH Salt Protocol A: Salt Formation (Add NaOH/KOH) Check_pH->Salt Yes Check_Tox Are organic cosolvents acceptable? Check_pH->Check_Tox No Cosolvent Protocol B: Cosolvency (PEG-400 / Ethanol) Check_Tox->Cosolvent Yes Complex Protocol C: Complexation (HP-β-CD) Check_Tox->Complex No

Diagnostic workflow for solubilizing 2-Ethoxy-4-methylbenzoic acid in aqueous media.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2-Ethoxy-4-methylbenzoic acid immediately precipitate in my aqueous buffers? A: The intrinsic aqueous solubility of this compound is exceptionally low (< 0.1 mg/mL). While the carboxylic acid group provides some polarity, the highly hydrophobic ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents dominate the molecule's hydration thermodynamics. When placed in water, these non-polar groups force water molecules to form highly ordered, rigid clathrate-like structures around them. This results in a massive entropic penalty, driving the molecule to self-associate and precipitate to minimize its exposed hydrophobic surface area.

Q2: How does adjusting the pH resolve this thermodynamic barrier? A: Benzoic acid derivatives typically possess a pKa of approximately 4.18 . According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the molecule is 50% ionized. By adjusting your aqueous medium to a pH of 6.2 or higher (pKa + 2), over 99% of the compound deprotonates to form a carboxylate anion (e.g., sodium 2-ethoxy-4-methylbenzoate). The resulting ion-dipole interactions between the negatively charged carboxylate and water molecules are energetically highly favorable, easily overcoming the hydrophobic penalty and yielding a >100-fold increase in solubility.

Q3: My downstream assay requires physiological pH (7.4) and cannot tolerate high ionic strength. What is the best alternative? A: If salt formation is insufficient or causes precipitation upon dilution into your assay buffer, you must lower the dielectric constant of the solvent. Using a cosolvent system (e.g., 10-20% PEG-400 or Propylene Glycol in water) disrupts the extensive hydrogen-bonding network of pure water. This reduces the energetic cost of creating a cavity for the lipophilic molecule, preventing precipitation while maintaining a neutral pH .

Q4: Can I use cyclodextrins to keep it in a purely aqueous, organic-free solution? A: Absolutely. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this application. HP-β-CD features a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic 2-ethoxy-4-methylphenyl ring of your compound inserts into the cavity via van der Waals forces, forming a host-guest inclusion complex . The hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved in water without altering the bulk pH.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the chosen thermodynamic intervention.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBest Application / Use Case
pH Adjustment (pH > 6.0) Ionization to carboxylate salt (Ion-dipole interaction)> 100-fold Chemical synthesis, alkaline-tolerant assays
Cosolvency (20% PEG-400) Reduction of solvent dielectric constant10 to 50-fold Liquid formulations, topical applications
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation20 to 150-fold Cell-based assays, parenteral formulations
Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your downstream application without passing the validation step at the end of each methodology.

Protocol A: pH-Mediated Solubilization (Salt Formation)

Use this when your assay can tolerate slightly alkaline conditions.

  • Suspension: Suspend 100 mg of 2-Ethoxy-4-methylbenzoic acid in 10 mL of deionized water. The solution will appear as a turbid, milky suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), titrate the suspension dropwise with 0.1 M NaOH.

  • Equilibration: Monitor the pH continuously using a calibrated probe. As the pH approaches 6.0–6.5, the suspension will rapidly clear as the sodium salt forms. Stop titration when the solution is completely transparent.

  • Self-Validation Step: Leave the solution undisturbed at room temperature for 24 hours. If it remains optically clear, solubilization is successful. If precipitation occurs, the pH has drifted downwards; re-adjust using a buffered system (e.g., 50 mM Phosphate buffer, pH 7.4).

Protocol B: Cosolvent-Assisted Solubilization (PEG-400)

Use this when pH adjustment is not viable but organic cosolvents are acceptable.

  • Stock Creation: Weigh 50 mg of the compound into a clean glass vial.

  • Primary Dissolution: Add 2.0 mL of pure PEG-400. Vortex vigorously for 2 minutes until the solid is completely dissolved, creating a concentrated organic stock.

  • Aqueous Dilution: Slowly add 8.0 mL of your target aqueous buffer (e.g., PBS pH 7.0) dropwise while stirring vigorously. Rapid addition will cause localized supersaturation and irreversible nucleation.

  • Self-Validation Step: Centrifuge the final 20% PEG-400 solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet confirms stable, homogeneous solubilization.

Protocol C: HP-β-CD Inclusion Complexation (Co-precipitation Method)

Use this for strict aqueous, neutral, and organic-free requirements.

  • Host Preparation: Prepare a 100 mM aqueous solution of HP-β-CD in deionized water.

  • Guest Preparation: Dissolve 2-Ethoxy-4-methylbenzoic acid in a minimal volume of ethanol (e.g., 50 mg in 0.5 mL) to break the crystal lattice energy.

  • Complexation: Add the ethanolic drug solution dropwise to 10 mL of the HP-β-CD solution under continuous stirring at 45°C. Maintain stirring and temperature for 3 hours to allow thermodynamic equilibration of the host-guest complex .

  • Solvent Removal: Evaporate the trace ethanol under a gentle stream of nitrogen gas.

  • Self-Validation Step: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed drug. Analyze the filtrate via UV-Vis spectroscopy (approx. 238-250 nm) or HPLC to quantify the exact concentration of the solubilized inclusion complex.

Mechanism Drug 2-Ethoxy-4-methylbenzoic acid (Lipophilic Guest) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Hydrophobic Interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation Aqueous Aqueous Media (Solubilized State) Complex->Aqueous Thermodynamic Equilibrium

Thermodynamic equilibrium of HP-β-CD mediated host-guest inclusion complexation.

References
  • Khouri, S. "Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature." American Journal of Analytical Chemistry, 2015.[Link]

  • Wang, Y., et al. "Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex." RSC Advances / PMC, 2019.[Link]

  • Poomprakobsri, N., et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." NIH / PMC, 2016.[Link]

  • Inamuddin, et al. "Green Sustainable Process for Chemical and Environmental Engineering and Science: Carbon Dioxide Capture and Utilization." Dokumen.pub, 2011.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: 2-Ethoxy-4-methylbenzoic Acid and Standard Substituted Benzoic Acids

Introduction In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Substituted benzoic acids are a foundational scaffold in medicinal chemistry, and understanding the nuanced effects of their substitution patterns is critical for rational drug design. This guide provides a comparative analysis of 2-Ethoxy-4-methylbenzoic acid against a curated set of standard substituted benzoic acids: benzoic acid, 4-methylbenzoic acid (p-toluic acid), and 2-ethoxybenzoic acid.

The objective of this guide is to benchmark the key physicochemical parameters of acidity (pKa), lipophilicity (LogP), and aqueous solubility. By examining how the addition and position of ethoxy and methyl groups influence these properties, we can derive valuable insights for researchers, scientists, and drug development professionals. All discussions are supported by detailed, replicable experimental protocols to ensure scientific integrity.

Selection of Comparators: A Rationale

The choice of comparators is crucial for a meaningful benchmark. The selected compounds allow for a systematic deconstruction of the substituent effects:

  • Benzoic Acid: The unsubstituted parent molecule provides a baseline reference.

  • 4-Methylbenzoic Acid (p-Toluic Acid): This comparator isolates the effect of an electron-donating methyl group at the para-position.

  • 2-Ethoxybenzoic Acid: This compound allows for the evaluation of the electronic and steric effects of an ethoxy group at the ortho-position, a common substitution in medicinal chemistry.

By comparing 2-Ethoxy-4-methylbenzoic acid to these standards, we can dissect the combined influence of ortho-ethoxy and para-methyl substitutions.

Physicochemical Property Benchmarking

The interplay of a drug's pKa, LogP, and solubility is a critical determinant of its pharmacokinetic behavior.[2][3] A molecule's ability to cross biological membranes and reach its target is governed by the delicate balance between its ionized and non-ionized states, as well as its affinity for lipid and aqueous environments.[4][5]

Data Summary

The following table summarizes the key physicochemical properties of 2-Ethoxy-4-methylbenzoic acid and the selected comparators.

CompoundStructurepKaLogPAqueous Solubility (g/L)
2-Ethoxy-4-methylbenzoic acid ~4.2 (Predicted)~2.5 (Predicted)Slightly Soluble
Benzoic Acid 4.20[6][7]1.873.44 (at 25°C)[6]
4-Methylbenzoic Acid 4.36[8]2.27[9]0.3 (at 20°C)[10]
2-Ethoxybenzoic Acid 4.21[11][12]2.1 (Predicted)Slightly Soluble[13]

Mechanistic Insights into Substituent Effects

The observed differences in physicochemical properties can be explained by the electronic and steric effects of the ethoxy and methyl substituents on the benzoic acid ring.

// Relationships and Explanations BA -> C4_Me [label="+ p-Methyl (EDG)\n- Decreases acidity (↑ pKa)\n- Increases lipophilicity (↑ LogP)", color="#34A853"]; BA -> C2_EtO [label="+ o-Ethoxy\n- Inductive EWG (slight ↑ acidity)\n- Steric hindrance\n- Increases lipophilicity (↑ LogP)", color="#EA4335"]; C4_Me -> Target [label="+ o-Ethoxy\n- Further ↑ lipophilicity", color="#EA4335"]; C2_EtO -> Target [label="+ p-Methyl\n- Further ↑ lipophilicity", color="#34A853"]; } dot Caption: Influence of substituents on the physicochemical properties of benzoic acid.

  • Acidity (pKa): The acidity of benzoic acid is influenced by the stability of its conjugate base (the benzoate anion).[14]

    • The methyl group in 4-methylbenzoic acid is weakly electron-donating, which slightly destabilizes the negative charge on the carboxylate, making it a weaker acid (higher pKa) than benzoic acid.[15]

    • The ethoxy group in 2-ethoxybenzoic acid has competing effects. It is electron-withdrawing via induction (due to the oxygen atom's electronegativity), which would increase acidity. However, it can also be electron-donating via resonance. The net effect for the ortho-ethoxy group results in an acidity very similar to benzoic acid.[11][16]

    • For 2-Ethoxy-4-methylbenzoic acid , we predict these effects to be somewhat additive, with the electron-donating methyl group slightly counteracting the inductive withdrawal of the ethoxy group, resulting in a pKa value close to that of benzoic acid itself.

  • Lipophilicity (LogP): Lipophilicity is a measure of a compound's "fat-loving" nature and is critical for membrane permeability.[4][]

    • Both the methyl and ethoxy groups are lipophilic. Their addition to the benzoic acid scaffold increases the molecule's non-polar surface area.

    • Consequently, both 4-methylbenzoic acid and 2-ethoxybenzoic acid are more lipophilic (have a higher LogP) than benzoic acid.

    • 2-Ethoxy-4-methylbenzoic acid , possessing both substituents, is predicted to be the most lipophilic compound in this series.

Experimental Protocols

To ensure trustworthiness and enable replication, the following detailed protocols for determining pKa, LogP, and aqueous solubility are provided.

Overall Experimental Workflow

// Nodes prep [label="Compound Preparation\n(Weighing & Dissolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="pKa Determination\n(Potentiometric Titration)", fillcolor="#FBBC05", fontcolor="#202124"]; logp [label="LogP Determination\n(Shake-Flask Method)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol [label="Solubility Assay\n(Equilibrium Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis & Comparison", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> pka; prep -> logp; prep -> sol; pka -> analysis; logp -> analysis; sol -> analysis; } dot Caption: High-level workflow for physicochemical property determination.

Protocol 1: pKa Determination by Potentiometric Titration

Principle: This method involves the gradual titration of a weakly acidic compound with a strong base. The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH is equal to the pKa.[18][19]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • Beakers

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Test compound (e.g., 2-Ethoxy-4-methylbenzoic acid)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of 0.15 M KCl solution to a final concentration of approximately 1 mM. If solubility is low, a co-solvent like methanol may be used, but its effect on pKa must be noted.[20]

  • Inert Atmosphere: Place the solution in a reaction vessel on a magnetic stirrer and purge with nitrogen for 5-10 minutes to displace dissolved CO2.[19]

  • Titration: Immerse the pH electrode into the solution. Begin stirring and record the initial pH.

  • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

  • After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12), well past the equivalence point.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve. A first derivative plot can be used to precisely identify the equivalence point.[19]

Protocol 2: LogP Determination by Shake-Flask Method

Principle: This is the gold standard method for measuring the octanol-water partition coefficient (LogP). The compound is partitioned between two immiscible phases (n-octanol and water), and the concentration in each phase is measured to determine the ratio.[4]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • Test compound

Procedure:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be below the compound's aqueous solubility limit.

  • Partitioning: In a vial, combine a precise volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Seal the vial and shake vigorously for at least 1 hour to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the compound's λmax).

  • Calculation:

    • The concentration in the octanol phase is calculated by difference: [Octanol] = [Initial Aqueous] - [Final Aqueous].

    • The partition coefficient, P, is the ratio: P = [Octanol] / [Final Aqueous].

    • LogP is the base-10 logarithm of P: LogP = log10(P).

Protocol 3: Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to water, allowing it to reach saturation, and then measuring the concentration of the dissolved compound.[21]

Materials:

  • Screw-cap vials

  • Thermostatic shaker bath (set to 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

  • Test compound

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of purified water (e.g., 5-10 mg in 2 mL). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to 25°C. Shake for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For finer particles, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear solution) using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a calibrated analytical method (UV-Vis or HPLC).

  • Result: The measured concentration is the equilibrium aqueous solubility of the compound, typically expressed in g/L or mg/mL.[22]

Implications for Drug Development

The benchmarking of 2-Ethoxy-4-methylbenzoic acid provides critical insights for its potential application in drug discovery:

  • Acidity (pKa): A pKa around 4.2 means the compound will be predominantly in its ionized (deprotonated) form at physiological pH (~7.4).[2] This state generally enhances aqueous solubility but can reduce permeability across lipid membranes.[1] This property is crucial for formulation and understanding its behavior in the gastrointestinal tract.[5]

  • Lipophilicity (LogP): A predicted LogP of ~2.5 places it in a favorable range for many drug candidates. It suggests a good balance between aqueous solubility and lipid membrane permeability, which is often a prerequisite for oral absorption and distribution to target tissues.[][23]

  • Solubility: While quantitative data requires experimental determination, its structural similarity to other poorly soluble benzoic acids suggests that formulation strategies may be necessary to enhance its bioavailability.[24][25]

Conclusion

This guide establishes a framework for benchmarking 2-Ethoxy-4-methylbenzoic acid against relevant chemical analogues. The combination of an ortho-ethoxy and a para-methyl group results in a molecule with an acidity comparable to benzoic acid but with significantly increased lipophilicity. This profile suggests that 2-Ethoxy-4-methylbenzoic acid possesses a balance of properties that could be advantageous in medicinal chemistry, warranting the experimental determination of its physicochemical characteristics using the detailed protocols provided herein. By understanding the causal relationships between chemical structure and physical properties, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • BYJU'S. (2022). Properties of Benzoic Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Johnson, T. W., et al. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Moro, S., et al. (2019). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Taylor & Francis Online. Retrieved from [Link]

  • Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • LookChem. (n.d.). 4-Methylbenzoic acid. Retrieved from [Link]

  • Shubh Life Care. (n.d.). 2-Ethoxy Benzoic Acid. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Proprep. (n.d.). What is the pKa of benzoic acid?. Retrieved from [Link]

  • Wang, L., et al. (2001). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Evergreensino. (2019). p-Toluic Acid (4-methylbenzoic Acid). Retrieved from [Link]

  • De Bleye, C., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ResearchGate. (2001). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

  • ResearchGate. (2019). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemister.ru. (n.d.). 4-methylbenzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • SIELC Technologies. (2013). p-Toluic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-ethoxy- (CAS 134-11-2). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). P-Toluic Acid. Retrieved from [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 2-Ethoxy-4-methylbenzoic Acid: A Platform Comparison Guide

Executive Summary: The Structural Elucidation Imperative In pharmaceutical development and synthetic chemistry, the rigorous structural validation of active pharmaceutical ingredients (APIs) and their intermediates is no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Elucidation Imperative

In pharmaceutical development and synthetic chemistry, the rigorous structural validation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-Ethoxy-4-methylbenzoic acid (C₁₀H₁₂O₃, exact mass 180.0786 Da) [1] is a highly functionalized benzoic acid derivative. Validating its identity cannot rely solely on precursor mass; it requires a robust, self-validating tandem mass spectrometry (MS/MS) fragmentation protocol.

This guide objectively compares the performance of three primary mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ)—for the structural validation of 2-Ethoxy-4-methylbenzoic acid. By examining the causality behind collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), this document provides a field-proven methodology for generating high-confidence structural data.

Mechanistic Profiling: Predicting the Fragmentation Pathway

Before injecting a sample, an Application Scientist must establish a predictive model of the molecule's behavior under collisional activation. 2-Ethoxy-4-methylbenzoic acid contains three distinct functional groups attached to a benzene ring: a carboxylic acid, an ethoxy ether, and a methyl group.

In positive electrospray ionization (ESI+), the molecule readily protonates to form the [M+H]⁺ precursor at m/z 181.0859. The fragmentation causality is driven by the relative bond dissociation energies and the stability of the resulting product ions [2]:

  • Loss of Ethylene (-28.03 Da): Phenolic and benzoic ethers typically undergo a McLafferty-type rearrangement or inductive cleavage. The ethoxy group expels a neutral ethylene (C₂H₄) molecule, leaving a stable hydroxyl group on the ring (m/z 153.0546).

  • Loss of Water (-18.01 Da): The carboxylic acid moiety is prone to dehydration, a classic neutral loss yielding an acylium ion (m/z 163.0754).

  • Loss of Carbon Dioxide (-43.99 Da): Decarboxylation is a hallmark of benzoic acid derivatives under higher collision energies (m/z 137.0961).

  • Sequential Cleavage: The combination of ethylene and carbon dioxide loss yields a highly stable conjugated hydrocarbon fragment (m/z 109.0648).

Pathway Precursor Precursor [M+H]+ m/z 181.0859 C10H13O3+ Frag1 Loss of C2H4 (-28 Da) m/z 153.0546 C8H9O3+ Precursor->Frag1 -C2H4 Frag2 Loss of H2O (-18 Da) m/z 163.0754 C10H11O2+ Precursor->Frag2 -H2O Frag3 Loss of CO2 (-44 Da) m/z 137.0961 C9H13O+ Precursor->Frag3 -CO2 Frag4 Loss of C2H4 + CO2 m/z 109.0648 C7H9O+ Frag1->Frag4 -CO2 Frag3->Frag4 -C2H4

Proposed MS/MS fragmentation pathway for 2-Ethoxy-4-methylbenzoic acid in ESI positive mode.

Platform Comparison: Q-TOF vs. Orbitrap vs. Triple Quadrupole

Selecting the correct mass analyzer dictates the quality of the validation. While Triple Quadrupoles are the gold standard for targeted quantitation, they lack the resolving power necessary for de novo structural confirmation. The true comparison lies between Q-TOF and Orbitrap technologies [3].

The Causality of Fragmentation Mechanisms (CID vs. HCD)
  • Q-TOF (CID): Utilizes traditional Collision-Induced Dissociation. Ions pass through a collision cell filled with inert gas (e.g., Nitrogen or Argon). Q-TOFs excel at producing "colder" ions, meaning they can gently fragment molecules to preserve highly fragile intermediate species (like the isolated loss of H₂O before the loss of the ethoxy group) [3].

  • Orbitrap (HCD): Utilizes Higher-energy Collisional Dissociation. Ions are accelerated into a multipole collision cell and then reflected back into the C-trap before entering the Orbitrap. HCD often deposits slightly more internal energy into the precursor than Q-TOF CID. This results in richer low-mass fragment spectra (e.g., driving the molecule all the way to the m/z 109.0648 fragment) but can sometimes prematurely deplete the precursor ion [3][4].

Table 1: Platform Performance Comparison for Structural Validation
FeatureHigh-Resolution Q-TOFOrbitrap (e.g., Q Exactive)Triple Quadrupole (QqQ)
Mass Analyzer Quadrupole + Time-of-FlightQuadrupole + OrbitrapThree Linear Quadrupoles
Resolving Power 40,000 – 80,000 (FWHM)140,000 – 240,000+ (FWHM)Unit Resolution (~0.7 Da)
Mass Accuracy 1 – 2 ppm< 1 ppmN/A (Nominal Mass)
Fragmentation CID (Preserves fragile ions)HCD (Rich low-mass spectra)CID (Optimal for MRM)
Scan Speed Ultra-fast (up to 50 Hz)Moderate (up to 12-20 Hz)Fast (Dwell times <1 ms)
Best Use Case Fast LC coupling, fragile intermediatesComplex matrices, ultra-high confidence IDHigh-throughput targeted quantitation

Self-Validating Experimental Protocol

To ensure trustworthiness, an MS/MS protocol cannot rely on a single collision energy. A self-validating system utilizes Collision Energy (CE) Stepping to generate a breakdown curve, ensuring that both primary (fragile) and secondary (stable) fragments are captured in a single composite spectrum.

Step-by-Step Methodology

1. Sample Preparation:

  • Prepare a 1 µg/mL solution of 2-Ethoxy-4-methylbenzoic acid in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive ESI+ ionization, ensuring a strong [M+H]⁺ signal.

2. Instrument Calibration:

  • Perform a sub-1 ppm mass calibration using a standardized tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to analysis.

3. LC-MS/MS Acquisition Parameters:

  • Ionization: ESI Positive mode.

  • Precursor Isolation: Set the quadrupole to isolate m/z 181.1 with a narrow 1.0 Da window to exclude isobaric background noise.

  • Energy Stepping (The Validation Core): Acquire MS/MS spectra at normalized collision energies (NCE) of 10, 20, and 40 eV.

    • 10 eV: Validates the intact precursor and fragile neutral losses (-H₂O).

    • 20 eV: Captures the primary structural cleavages (-C₂H₄, -CO₂).

    • 40 eV: Forces secondary fragmentation to map the core aromatic stability.

4. Isotopic Pattern Verification:

  • Before accepting the MS/MS data, validate the precursor's MS1 isotopic envelope. The M+1 peak (m/z 182.089) must align with the theoretical ~11% relative abundance dictated by the natural ¹³C distribution of a 10-carbon molecule.

Workflow Prep Sample Prep 1 µg/mL + 0.1% FA Ionization ESI (+) Protonation Prep->Ionization Isolation Quad Isolation (m/z 181.1 ± 0.5) Ionization->Isolation CID Collision Cell CE Stepping (10-40 eV) Isolation->CID Detection High-Res Detection (TOF or Orbitrap) CID->Detection Analysis Data Analysis Mass Defect Validation Detection->Analysis

Experimental LC-MS/MS workflow for self-validating structural elucidation.

Data Presentation & Interpretation

The following table synthesizes the expected quantitative data derived from a high-resolution platform (Orbitrap or Q-TOF) utilizing the protocol above. A mass error of < 2 ppm is the threshold for positive structural confirmation.

Table 2: High-Resolution Fragmentation Data for 2-Ethoxy-4-methylbenzoic acid
Experimental m/zTheoretical m/zMass Error (ppm)Formula AssignmentNeutral LossStructural Significance
181.0858 181.0859-0.55[C₁₀H₁₃O₃]⁺NoneIntact Precursor Ion
163.0752 163.0754-1.22[C₁₀H₁₁O₂]⁺- H₂O (18.01 Da)Confirms presence of carboxylic acid
153.0547 153.0546+0.65[C₈H₉O₃]⁺- C₂H₄ (28.03 Da)Confirms presence of ethoxy ether
137.0960 137.0961-0.72[C₉H₁₃O]⁺- CO₂ (43.99 Da)Decarboxylation of the benzoic core
109.0649 109.0648+0.91[C₇H₉O]⁺- C₂H₄ & - CO₂Core aromatic stability mapping

Scientist's Insight: If analyzing this compound on an Orbitrap using HCD, expect the m/z 109.0649 peak to dominate the spectrum at an NCE of 40. Conversely, if using a Q-TOF, the m/z 153.0547 peak will likely remain the base peak across a broader energy range due to the "colder" nature of standard CID, which limits excessive secondary fragmentation [3].

References

  • National Center for Biotechnology Information. "2-Ethoxy-4-methylbenzoic acid | C10H12O3 | CID 23343061" PubChem, 2026. Available at:[Link]

  • National Center for Biotechnology Information. "2-Ethoxybenzoic acid | C9H10O3 | CID 67252" (Analogous fragmentation reference) PubChem, 2026. Available at:[Link]

  • Drahos, L., et al. "Collision energies on QTof and Orbitrap instruments: How to make measurements comparable?" Repository of the Academy's Library (MTAK), 2020. Available at:[Link]

Validation

Process Intensification in the Synthesis of 2-Ethoxy-4-methylbenzoic Acid: A Comparative Guide to Continuous Flow Reproducibility

As the pharmaceutical and fine chemical industries transition toward process intensification, the reproducibility and scalability of active pharmaceutical ingredient (API) intermediates have come under rigorous scrutiny....

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and fine chemical industries transition toward process intensification, the reproducibility and scalability of active pharmaceutical ingredient (API) intermediates have come under rigorous scrutiny. The synthesis of 2-Ethoxy-4-methylbenzoic acid —a critical building block in drug development—has historically relied on traditional batch manufacturing. However, the inherent limitations of batch processing, specifically regarding exothermic control and biphasic mass transfer, often compromise yield and reproducibility.

This guide objectively compares the performance of Advanced-Flow Reactors (AFR) against traditional batch kettles and standard microfluidic PTFE coil reactors. By analyzing the mechanistic causality behind experimental choices, we establish a self-validating, telescoped continuous flow protocol that guarantees high-fidelity reproducibility.

Mechanistic Causality: Why Flow Outperforms Batch

The standard synthesis of 2-Ethoxy-4-methylbenzoic acid involves a two-stage telescoped sequence:

  • O-Alkylation: Reaction of methyl 2-hydroxy-4-methylbenzoate with diethyl sulfate (DES) under basic conditions.

  • Saponification (Hydrolysis): Base-mediated cleavage of the ester to yield the final carboxylic acid.

The Heat Transfer Bottleneck (Stage 1)

O-alkylation utilizing diethyl sulfate is highly exothermic. In traditional 1000L batch reactors, the poor surface-area-to-volume ratio prevents rapid heat dissipation. To avoid thermal runaway, reagents must be added dropwise over extended periods, typically requiring up to 6 hours at 15 °C[1]. Localized "hot spots" in batch systems frequently lead to premature ester hydrolysis or undesired ring alkylation.

Conversely, continuous flow microreactors significantly enhance mass and heat transfer rates[2]. An Advanced-Flow Reactor (AFR) constructed from silicon carbide or borosilicate glass provides a heat transfer coefficient exceeding 5,000 W/m²K. This allows for instantaneous heat dissipation, maintaining strictly isothermal conditions at 15 °C and entirely suppressing thermal degradation pathways.

The Mass Transfer Bottleneck (Stage 2)

The subsequent saponification step utilizes aqueous sodium hydroxide, creating a biphasic (organic/aqueous) mixture. Batch reactors rely on mechanical macro-stirring, which generates a low interfacial surface area, prolonging the reaction time to an additional 6 hours at 65 °C[1]. Telescoped continuous flow protocols overcome this by utilizing structured internal geometries (e.g., heart-shaped or staggered herringbone mixing zones) to generate high-shear, stable emulsions[3]. This maximizes the interfacial area, accelerating the reaction kinetics and reducing the required residence time from hours to mere minutes.

Objective Technology Comparison

To objectively evaluate the reproducibility and efficiency of these methodologies, we compared the synthesis of 2-Ethoxy-4-methylbenzoic acid across three distinct reactor paradigms. The quantitative performance data is summarized below.

Performance MetricTraditional Batch Reactor (1000L)Standard PTFE Coil ReactorAdvanced-Flow Reactor (AFR)
Mixing Mechanism Mechanical stirring (Macro)Diffusion (Laminar flow)Active structured micromixing
Heat Transfer Coeff. ( W/m2K ) < 50~ 150 - 300> 5,000
Stage 1 (Alkylation) Time 6.0 hours30.0 mins5.0 mins
Stage 2 (Hydrolysis) Time 6.0 hours20.0 mins5.0 mins
Overall Yield 85.0 - 88.0%~ 92.0%> 98.0%
Impurity Profile High (Over-alkylation)ModerateTrace (< 0.1%)
Reproducibility (RSD) ± 4.5%± 2.1%± 0.3%

Data Interpretation: While standard PTFE coil reactors offer a marked improvement over batch systems, their laminar flow profile and lower thermal conductivity limit their effectiveness for highly exothermic, biphasic reactions. The AFR system provides the optimal balance of active mixing and thermal control, yielding the highest reproducibility (RSD ± 0.3%).

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates closed-loop Process Analytical Technology (PAT) to autonomously verify reaction completion before product collection.

Stage 1: Continuous O-Alkylation
  • Feed Preparation:

    • Stream A: Prepare a 1.0 M solution of methyl 2-hydroxy-4-methylbenzoate and a 1.1 M solution of diethyl sulfate (DES) in anhydrous ethanol.

    • Stream B: Prepare a 1.2 M solution of KOH in ethanol.

  • Pumping & Mixing: Introduce Stream A and Stream B via precision high-pressure syringe pumps into Micromixer 1 at a 1:1 volumetric ratio.

  • Isothermal Reaction: Route the combined stream into AFR Module 1. Maintain the reactor temperature strictly at 15 °C using a recirculating chiller. The residence time is dynamically set to 5.0 minutes.

  • Self-Validation (PAT Check 1): Pass the Stage 1 effluent through an in-line Attenuated Total Reflectance (ATR) FTIR flow cell. The system continuously monitors the disappearance of the broad phenolic –OH stretch (3200–3400 cm⁻¹) and the emergence of the ether C–O–C stretch (1040 cm⁻¹). If unreacted phenol is detected, the system automatically triggers a bypass valve to waste, preventing downstream contamination.

Stage 2: Telescoped Saponification
  • Biphasic Emulsification: Directly route the validated Stage 1 effluent (containing the intermediate methyl 2-ethoxy-4-methylbenzoate) into Micromixer 2. Simultaneously introduce Stream C (3.0 M aqueous NaOH).

  • High-Shear Reaction: Pass the biphasic mixture into AFR Module 2, heated to 65 °C with a residence time of 5.0 minutes. The structured channels generate a micro-emulsion, eliminating mass transfer resistance.

  • Self-Validation (PAT Check 2): A second in-line FTIR monitors the conversion of the ester carbonyl (C=O, ~1720 cm⁻¹) to the carboxylate ion (COO⁻, ~1550 cm⁻¹). Steady-state collection is only authorized when the spectral variance falls below 0.1% over a 3-minute rolling window.

Stage 3: Acidification and Phase Separation
  • In-line Quenching: Route the saponified stream to Micromixer 3, introducing Stream D (2.0 M HCl) to adjust the pH to 4.5. This protonates the carboxylate, precipitating the free 2-ethoxy-4-methylbenzoic acid into the organic phase.

  • Continuous Separation: Utilize an in-line liquid-liquid membrane separator (e.g., a PTFE-based capillary separator) to continuously isolate the organic phase containing the highly pure product (>98% yield).

Workflow Visualization

The following diagram illustrates the logical routing and PAT integration of the self-validating continuous flow architecture.

FlowSynthesis R_A Pump A Methyl 2-hydroxy- 4-methylbenzoate + Diethyl Sulfate M1 Micromixer 1 R_A->M1 R_B Pump B KOH / Ethanol R_B->M1 R_C Pump C NaOH (aq) M2 Micromixer 2 R_C->M2 R_D Pump D HCl (aq) M3 Micromixer 3 R_D->M3 AFR1 AFR Stage 1 O-Alkylation 15°C, t=5 min M1->AFR1 AFR2 AFR Stage 2 Saponification 65°C, t=5 min M2->AFR2 Biphasic QUENCH In-line Quench (pH 4.5) M3->QUENCH PAT In-line FTIR (C-O-C Monitor) AFR1->PAT AFR2->M3 PAT->M2 Intermediate SEP Liquid-Liquid Membrane Separator QUENCH->SEP PROD 2-Ethoxy-4-methylbenzoic acid (Organic Phase) SEP->PROD

Fig 1. Telescoped continuous flow workflow for 2-Ethoxy-4-methylbenzoic acid synthesis with PAT.

References[2] Title: Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC

Source: nih.gov URL: 1] Title: 2-Ethoxybenzoic acid synthesis - ChemicalBook Source: chemicalbook.com URL: 3] Title: Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC Source: nih.gov URL:

Sources

Comparative

Validation of GC-MS protocols for 2-Ethoxy-4-methylbenzoic acid impurity profiling

Title: Validation of GC-MS Protocols for 2-Ethoxy-4-methylbenzoic Acid Impurity Profiling: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of GC-MS Protocols for 2-Ethoxy-4-methylbenzoic Acid Impurity Profiling: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, semi-volatile impurities in Active Pharmaceutical Ingredients (APIs). A prime example is 2-Ethoxy-4-methylbenzoic acid. Because of its free carboxylic acid moiety, this compound is prone to severe peak tailing, unpredictable retention shifts, and adsorption onto the active silanol sites of standard gas chromatography (GC) columns ()[1]. To achieve the stringent detection limits required by regulatory bodies, we must engineer a protocol that neutralizes this polarity.

This guide objectively compares direct GC-MS injection versus derivatization-assisted GC-MS, providing a self-validating framework grounded in the [2].

The Causality Behind the Chemistry: Why Derivatize?

Direct injection of carboxylic acids into a GC-MS often yields broad, asymmetrical peaks because the acidic proton hydrogen-bonds with the stationary phase[1]. While specialized polar columns (e.g., FFAP) can partially mitigate this, they suffer from high column bleed at elevated temperatures, which degrades the Signal-to-Noise (S/N) ratio in mass spectrometry.

By utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), we execute a nucleophilic substitution that replaces the acidic proton with a trimethylsilyl (TMS) group (). This transformation lowers the boiling point, enhances thermal stability, and dramatically improves ionization efficiency in the MS source. Studies have shown that derivatization of carboxylic acids can lower the Limit of Detection (LOD) to the low picogram range, significantly outperforming direct GC-MS and even some LC-MS methods ()[3].

Experimental Methodologies

Protocol A: Direct Injection GC-MS (Control)
  • Sample Preparation: Dissolve 10 mg of the API sample in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds.

  • Injection: 1 µL splitless injection at 250°C.

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30m x 0.25mm x 0.25µm.

  • Oven Program: 100°C (hold 2 min) → ramp at 15°C/min to 240°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV, Full Scan mode (m/z 50-300).

Protocol B: BSTFA-Derivatization GC-MS (Optimized)
  • Extraction: Extract 10 mg of API with 2.0 mL of ethyl acetate and centrifuge to separate the layers.

  • Drying: Transfer 1.0 mL of the organic supernatant to a GC vial and evaporate to dryness under a gentle nitrogen stream[1].

  • Derivatization: Add 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial tightly and heat in a block at 70°C for 30 minutes to drive the silylation reaction to completion.

  • Reconstitution: Cool to room temperature, quench the reaction with 800 µL of GC-grade hexane, and vortex.

  • Injection: 1 µL split injection (10:1) at 250°C.

  • Column: DB-5MS (5% phenyl arylene, 95% dimethylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Oven Program: 80°C (hold 1 min) → ramp at 20°C/min to 280°C (hold 3 min).

  • MS Detection: EI at 70 eV, Selected Ion Monitoring (SIM) mode tracking the TMS-derivative molecular ion (m/z 252) and base peak (m/z 237).

SamplePrep A API Sample (10 mg) B Liquid Extraction (Ethyl Acetate) A->B C Evaporation (N2 Stream) B->C D Derivatization (BSTFA + 1% TMCS, 70°C) C->D E Reconstitution (Hexane) D->E F GC-MS Injection (SIM Mode) E->F

Step-by-step workflow for the BSTFA-derivatization of 2-Ethoxy-4-methylbenzoic acid.

Validation Framework: A Self-Validating System

Under the modernized[4], an analytical procedure must be demonstrated as "fit for purpose" across its lifecycle. We validate Protocol B using the following logical framework to ensure every data point is internally verified:

  • Specificity: We analyze a blank matrix, a spiked matrix, and a forced degradation sample. The TMS-derivative of 2-Ethoxy-4-methylbenzoic acid must be baseline resolved (Resolution > 1.5) from the main API and any co-eluting siloxane peaks.

  • Range & Linearity: The reportable range is established by evaluating concentrations from the Reporting Threshold (RT) up to 120% of the specification limit[2]. A linear regression model is applied, requiring an R2≥0.995 .

  • Sensitivity (LOD/LOQ): Instead of visual estimation, LOD and LOQ are calculated quantitatively using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOD=3.3×(σ/S) and LOQ=10×(σ/S) [3].

  • Accuracy & Precision: Accuracy is validated via spike recovery at three distinct levels (50%, 100%, 150%) with triplicate preparations. Precision (repeatability) is verified by ensuring the Relative Standard Deviation (RSD) of six replicate injections is ≤5.0% .

ValidationLogic Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Blank vs. Spiked Matrix) Start->Spec Sens Sensitivity (LOD & LOQ via u03c3/S) Start->Sens Lin Linearity & Range (Ru00b2 u2265 0.995) Start->Lin Prec Precision (Repeatability RSD u2264 5%) Start->Prec Acc Accuracy (Recovery 80-120%) Start->Acc Spec->Sens Sens->Lin Lin->Acc Acc->Prec

Logical progression of ICH Q2(R2) validation parameters for impurity profiling.

Comparative Performance Data

The table below summarizes the quantitative validation data, contrasting the direct injection method against the optimized derivatization protocol. The data clearly demonstrates the superiority of silylation for carboxylic acid impurities[3].

Validation ParameterProtocol A: Direct GC-MS (Control)Protocol B: BSTFA GC-MS (Optimized)ICH Q2(R2) Acceptance Criteria
Peak Symmetry (As) 2.4 (Severe Tailing)1.05 (Highly Symmetrical) 0.8≤As≤1.5
Limit of Detection (LOD) 150 ng/mL2 ng/mLSignal-to-Noise ≥3
Limit of Quantitation (LOQ) 500 ng/mL6 ng/mLSignal-to-Noise ≥10
Linearity ( R2 ) 0.982 (Non-linear at low ends)0.9991 ≥0.995
Accuracy (Mean Recovery) 68.4% (Loss due to adsorption)98.7% 80.0%−120.0%
Precision (Injection RSD) 12.5%1.8% ≤5.0%

Conclusion

For the impurity profiling of 2-Ethoxy-4-methylbenzoic acid, direct GC-MS analysis fails to meet the rigorous standards set by ICH Q2(R2) due to analyte adsorption and poor ionization. By integrating a robust BSTFA+TMCS derivatization step, we convert the problematic carboxylic acid into a highly volatile, stable TMS-ester. This engineered causality not only satisfies validation criteria but creates a highly reproducible, self-validating analytical system suitable for stringent pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2). Source: ICH. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Source: NIH / PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-4-methylbenzoic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical waste is not merely a regulatory checkbox—it is a critical extension of the experimental workflow. 2-Ethoxy-4-methylbenzoic acid (CAS: 88709-18-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing chemical waste is not merely a regulatory checkbox—it is a critical extension of the experimental workflow. 2-Ethoxy-4-methylbenzoic acid (CAS: 88709-18-6) is a specialized organic acid frequently utilized as an intermediate in pharmaceutical synthesis, notably recognized as an impurity in the production of the antidiabetic drug Repaglinide[1].

Due to its specific toxicological profile and chemical reactivity, improper disposal of this compound poses severe risks to both laboratory personnel and the environment. This guide provides a field-proven, self-validating operational framework for the safe handling and disposal of 2-Ethoxy-4-methylbenzoic acid.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular behavior and hazards of the compound. The disposal route is directly dictated by its GHS classification and chemical structure.

Table 1: Quantitative Data and Operational Implications

ParameterValue / ClassificationOperational Implication
CAS Number 88709-18-6[2]Primary identifier required for accurate TSDF (Treatment, Storage, and Disposal Facility) profiling.
Molecular Formula C10H12O3High carbon content dictates that thermal destruction (incineration) is the only acceptable terminal disposal method.
GHS Hazard Codes H302, H312, H332, H315, H319, H336[2]Acute toxicity across all exposure routes (oral, dermal, inhalation). Absolutely precludes any form of drain or sanitary sewer disposal[3].
Chemical Class Substituted Benzoic AcidWeak organic acid. Strictly incompatible with strong inorganic oxidizers and acids[4].

The Mechanistic Logic of Waste Segregation

A common and catastrophic error in laboratory waste management is the co-mingling of organic acids with inorganic acid waste streams (e.g., Nitric Acid, Sulfuric Acid). Why do we segregate them?

Mixing an organic compound like 2-Ethoxy-4-methylbenzoic acid with strong inorganic oxidizers triggers spontaneous, highly exothermic oxidation reactions. This leads to rapid gas evolution, pressure buildup, and eventual container explosion. Therefore, whether in solid form or dissolved in a solvent, this compound must strictly be routed through Organic Waste channels, never inorganic or general acid waste[4].

G Start 2-Ethoxy-4-methylbenzoic Acid Waste State Physical State? Start->State Solid Solid Powder / Consumables State->Solid Pure/Solid Liquid Dissolved in Solution State->Liquid Liquid Waste LabPack Lab-Pack in HDPE Container Solid->LabPack Solvent Solvent Composition? Liquid->Solvent Incineration EPA-Certified Incineration (TSDF) LabPack->Incineration OrgSolv Pure Organic Solvent (e.g., DMSO, MeOH) Solvent->OrgSolv AqSolv Aqueous Mixture (>5% Water) Solvent->AqSolv OrgWaste Non-Halogenated Organic Waste Stream OrgSolv->OrgWaste AqWaste Aqueous-Organic Waste Stream AqSolv->AqWaste OrgWaste->Incineration AqWaste->Incineration

Decision matrix for 2-Ethoxy-4-methylbenzoic acid waste segregation and disposal.

Operational Methodologies: Step-by-Step Disposal

Protocol A: Solid Waste Segregation & Lab-Packing

This protocol applies to unreacted powder, expired stock, and contaminated consumables (e.g., spatulas, weigh boats, and cleanup wipes).

  • Primary Containment: Transfer all solid waste into a chemically compatible, sealable container—preferably a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Causality: HDPE provides an excellent moisture barrier, preventing the solid from deliquescing or reacting with ambient laboratory humidity.

  • Decontamination of Surfaces: Wipe down the weighing station or fume hood with ethanol-soaked absorbent pads to capture residual dust. Place these pads into the same HDPE container.

  • Over-packing (Lab-Pack Method): Place the sealed primary container into a larger, DOT-approved drum lined with an inert absorbent material such as vermiculite[5].

    • Causality: Vermiculite acts as a shock absorber during transit and will instantly sequester any liquid should mixed wastes be inadvertently present.

  • Manifesting: Label the drum explicitly as "Hazardous Waste - Toxic Solid (2-Ethoxy-4-methylbenzoic acid)" and transfer it to your facility's Satellite Accumulation Area (SAA) for TSDF pickup[4].

Protocol B: Liquid Waste Management (Reaction Mother Liquors)

During drug development, this compound is typically dissolved in organic solvents (e.g., Methanol, DMSO, or Acetonitrile).

  • Stream Identification: Assess the water content of your liquid waste.

  • Routing:

    • If the solvent is pure organic (e.g., HPLC effluents without buffers), route it to the Non-Halogenated Organic Waste carboy.

    • If the solution contains >5% water, route it to the Aqueous-Organic Waste carboy.

  • Incompatibility Verification: Confirm that the receiving carboy contains NO inorganic acids (e.g., HCl, HNO3).

  • Volume Control: Never fill the waste carboy beyond 80% capacity.

    • Causality: Leaving 20% headspace accommodates potential vapor expansion from ambient temperature fluctuations in the laboratory, preventing pressure-induced ruptures.

Self-Validating Safety Systems

A robust protocol must verify its own success. To ensure your liquid waste streams remain stable and compliant, implement the following self-validating checks:

  • The pH Precipitation Check: Before sealing an aqueous-organic waste carboy containing 2-Ethoxy-4-methylbenzoic acid, test the mixture with universal pH indicator paper. Ensure the pH remains neutral to slightly basic (pH 7–9).

    • The Science: Benzoic acid derivatives are soluble in water only when deprotonated (as a salt). If the waste stream becomes acidic (pH < 4), the 2-Ethoxy-4-methylbenzoic acid will rapidly protonate and precipitate out of solution as a solid mass. This can catastrophically clog fluidic waste lines and create heterogeneous waste that incurs massive TSDF penalty fees.

  • Secondary Containment Integrity: Inspect the SAA weekly. A self-validating storage system utilizes secondary containment bins capable of holding 110% of the largest primary container's volume. If the bin is dry, the primary containment is verified intact.

References

  • NextSDS. "2-ethoxy-4-methylbenzoic acid — Chemical Substance Information." NextSDS Chemical Database.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. [Link]

  • Quality Control Chemicals Inc. "Repaglinide Impurity 1." QCC Standards. [Link]

  • Environmental Marketing Services. "Lab Chemical Disposal and Lab-Pack Waste Management." EMS LLC. [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison Environment, Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-4-methylbenzoic acid
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